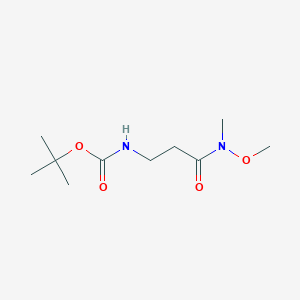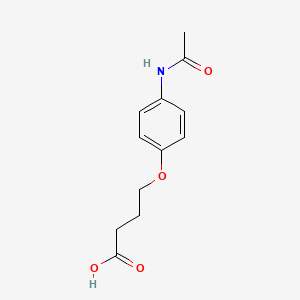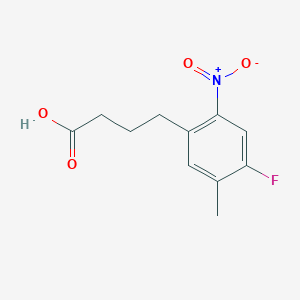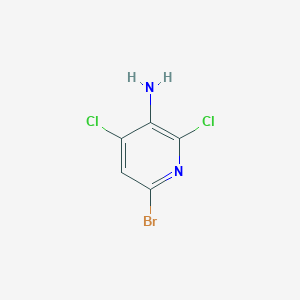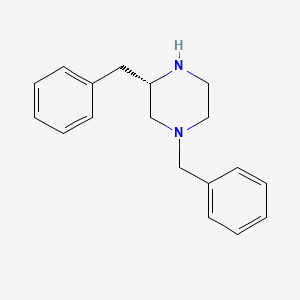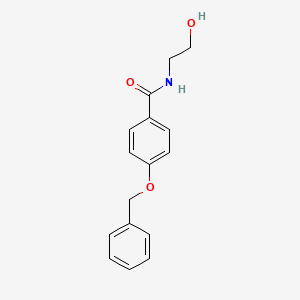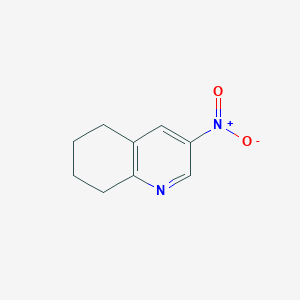
3-Nitro-5,6,7,8-tetrahydroquinoline
Vue d'ensemble
Description
3-Nitro-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinoline derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts . They can also be produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Molecular Structure Analysis
The molecular formula of 3-Nitro-5,6,7,8-tetrahydroquinoline is C9H10N2O2 . The molecular weight is 178.19 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a related compound, are as follows: It is a colorless oily liquid with a molecular weight of 133.1903 . The density is 1.0599 g/cm^3 . The melting point is 20 °C (68 °F; 293 K), and the boiling point is 251 °C (484 °F; 524 K) .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Approaches : The nitration of tetrahydroquinoline has been extensively studied, with a focus on achieving regioselectivity. For instance, Cordeiro et al. (2011) conducted experimental and theoretical studies to achieve total regioselectivity for nitration at the 6-position of tetrahydroquinoline, which is closely related to 3-Nitro-5,6,7,8-tetrahydroquinoline (Cordeiro et al., 2011).
Crystal Structure Analysis : Bohórquez et al. (2013) synthesized nitro regioisomers of tetrahydroquinoline and performed a detailed crystal structure analysis using single-crystal X-ray diffraction, which is fundamental for understanding the physical and chemical properties of compounds like 3-Nitro-5,6,7,8-tetrahydroquinoline (Bohórquez et al., 2013).
Chemical Reactions and Modifications
Nitration and Derivative Formation : The nitration process, leading to compounds like 3-Nitro-5,6,7,8-tetrahydroquinoline, has been explored in various studies. Tanida et al. (1986) investigated the nitration of tetrahydroisoquinoline N-oxide, which provides insights into the formation of nitro derivatives (Tanida et al., 1986).
Synthesis of Pyrroloquinolines : Research by Roberts et al. (1997) on converting nitroquinolines to other compounds, such as pyrroloquinolines, underscores the versatility of 3-Nitro-5,6,7,8-tetrahydroquinoline in chemical synthesis (Roberts et al., 1997).
Potential Applications
Catalysis in Polymerization : Zhang et al. (2011) studied the use of tetrahydroquinoline derivatives in ethylene polymerization, highlighting the potential application of 3-Nitro-5,6,7,8-tetrahydroquinoline in industrial catalysis (Zhang et al., 2011).
Pharmacological Potential : Studies on tetrahydroquinoline derivatives indicate their biological activity and potential pharmacological applications. For instance, Smirnova et al. (1998) synthesized substituted hydrazides of tetrahydroquinoline carboxylic acids, suggesting the pharmacological potential of related compounds (Smirnova et al., 1998).
Safety And Hazards
3-Nitro-5,6,7,8-tetrahydroquinoline is harmful if swallowed . It causes skin irritation and serious eye irritation . When handling, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .
Orientations Futures
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
Propriétés
IUPAC Name |
3-nitro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBJEXFVBHLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452520 | |
| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
84531-35-1 | |
| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



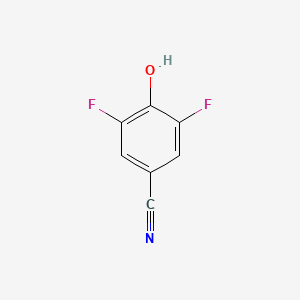
![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)
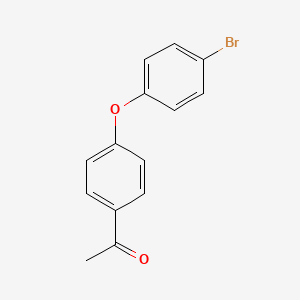
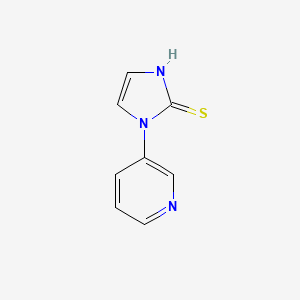
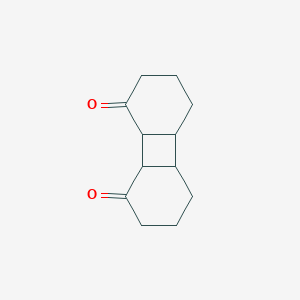
![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)
